barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate
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Overview
Description
Barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene disulfonate. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl amine followed by coupling with naphthalene-1,5-disulfonic acid The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the naphthalene derivative to form the azo compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The barium salt is then precipitated out, filtered, and dried to obtain the final product. Quality control measures are essential to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and naphthalene rings.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, particularly the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives of the naphthalene ring are the primary products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also used as a reagent in various analytical techniques to detect the presence of barium ions.
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components.
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The diazenyl group can interact with nucleophiles, leading to the formation of new compounds. The barium ion can also play a role in the compound’s reactivity, particularly in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2-[[4-[2-[2-amino-4-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]-5-nitrophenyl]diazenyl]phenyl]amino]-5-nitrobenzenesulfonate
- Barium 2-{(E)-[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoate
Uniqueness
The uniqueness of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate lies in its specific structure, which combines a barium ion with a diazenyl-substituted naphthalene disulfonate. This structure imparts unique chemical properties, such as its vibrant color and reactivity, making it valuable in various applications.
Properties
CAS No. |
84029-82-3 |
---|---|
Molecular Formula |
C40H26Ba3N8O20S6 |
Molecular Weight |
1543.1 g/mol |
IUPAC Name |
barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/2C20H16N4O10S3.3Ba/c2*1-11-19(20(25)24(23-11)13-5-7-14(8-6-13)35(26,27)28)22-21-12-9-16-15(18(10-12)37(32,33)34)3-2-4-17(16)36(29,30)31;;;/h2*2-10,19H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;;3*+2/p-6 |
InChI Key |
YQXIIZVGIPHSLC-UHFFFAOYSA-H |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
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